2-(Diphenylmethyl)-4-methylphenol
Description
2-(Diphenylmethyl)-4-methylphenol is a phenolic compound characterized by a diphenylmethyl group at the 2-position and a methyl group at the 4-position of the phenol ring. This structure imparts unique physicochemical properties, such as enhanced steric hindrance and altered electronic effects compared to simpler phenolic derivatives.
Properties
CAS No. |
52449-10-2 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-benzhydryl-4-methylphenol |
InChI |
InChI=1S/C20H18O/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
InChI Key |
UVSOATMQILVBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4-methylphenol typically involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction results in the formation of the diphenylmethyl group, which is then introduced to the phenol structure.
Industrial Production Methods
Industrial production methods for 2-(Diphenylmethyl)-4-methylphenol often involve large-scale Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(Diphenylmethyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-4-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .
Comparison with Similar Compounds
Comparison with 2,6-Di-tert-butyl-4-methylphenol (BHT)
- Structural Differences: BHT has tert-butyl groups at positions 2 and 6, whereas 2-(Diphenylmethyl)-4-methylphenol features a diphenylmethyl group at position 2 and a methyl group at position 3.
- Antioxidant Activity: BHT is a widely used antioxidant due to its steric hindrance, which stabilizes the phenolic -OH group and enhances radical scavenging . The diphenylmethyl group in 2-(Diphenylmethyl)-4-methylphenol may offer similar stabilization but with reduced solubility in non-polar matrices due to its bulkier aromatic substituent .
- Thermal Stability: In aviation lubricants, BHT derivatives (e.g., 2-(tert-butyl)-4-methylphenol) show degradation at high temperatures (>250°C), with drastic reductions in content . The diphenylmethyl variant may exhibit higher thermal resistance due to aromatic conjugation.
Table 1: Antioxidant Properties of Selected Phenolic Compounds
Comparison with 4-Methylphenol and Derivatives
- Electron-Donating Effects: 4-Methylphenol exhibits moderate electron-donating effects, influencing its reactivity in hydrodeoxygenation (HDO) reactions. Over MoP catalysts, 4-methylphenol converts to toluene via C–O hydrogenolysis . The diphenylmethyl group in 2-(Diphenylmethyl)-4-methylphenol may sterically hinder catalytic sites, reducing HDO activity but favoring alternative pathways (e.g., ring hydrogenation).
- Biological Activity: In mosquito attractant studies, blends containing 4-methylphenol and 4-ethylphenol show enhanced attraction when combined with indole . The diphenylmethyl group’s bulk could disrupt volatile emission profiles, reducing efficacy in such applications.
Table 2: Catalytic Hydrodeoxygenation (HDO) Performance
| Catalyst | Substrate | TOF (mol/mol·h) | Primary Product | Reference |
|---|---|---|---|---|
| MoP | 4-Methylphenol | 0.45 | Toluene | |
| MoP | 2-(Diphenylmethyl)-4-methylphenol* | *Predicted lower | - | - |
Comparison with Substituted Phenols: Adamantyl and Isoxazolyl Derivatives
- 2-(1-Adamantyl)-4-methylphenol: The adamantyl group’s rigidity and hydrophobicity enhance pharmaceutical utility (e.g., as an intermediate) . In contrast, the diphenylmethyl group’s aromaticity may favor applications in materials science.
- 2-(5-Isoxazolyl)-4-methylphenol: Isoxazole rings introduce heterocyclic reactivity, enabling use in agrochemicals . The diphenylmethyl variant lacks this heteroatom-driven functionality but may excel in polymer stabilization.
Comparison with Schiff Base Derivatives
- (Z)-2-{[(2,4-Dimethylphenyl)imino]methyl}-4-methylphenol: Schiff bases exhibit tautomerism (enol–imine vs. keto–amine), influencing crystal packing and bioactivity . The diphenylmethyl group’s lack of tautomeric flexibility may limit such dynamic behavior but enhance oxidative stability.
Key Research Findings and Implications
Antioxidant Potential: While BHT remains the gold standard, 2-(Diphenylmethyl)-4-methylphenol’s steric and electronic profile suggests niche applications in high-temperature environments .
Catalytic Reactivity: Bulkier substituents reduce HDO turnover frequencies but may improve selectivity in multi-pathway reactions .
Biological Interactions : Structural modifications (e.g., diphenylmethyl vs. methyl) significantly alter volatility and receptor binding, as seen in mosquito attractant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
